molecular formula C12H16F3N B109652 Fenfluramine Impurity CAS No. 172953-70-7

Fenfluramine Impurity

Cat. No.: B109652
CAS No.: 172953-70-7
M. Wt: 231.26 g/mol
InChI Key: LKXHYVPQOWESNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been a significant area of research. Studies include the synthesis of novel imidazo[1,2-a]pyrimidine compounds. Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds.


Molecular Structure Analysis

The molecular formula of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine is CHFN with an average mass of 285.229 Da and a mono-isotopic mass of 285.095215 Da .


Chemical Reactions Analysis

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine.


Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 221.1±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, and flash point of 87.5±27.3 °C .

Scientific Research Applications

  • Catalysis and Chemical Reactions

    • N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine (Ghorbani‐Choghamarani & Akbaripanah, 2012).
  • Chemical Synthesis and Structure Analysis

    • The chemical and structural properties of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine have been a significant area of research. Studies include the synthesis of novel imidazo [1,2-a]pyrimidine compounds and the analysis of their structures (Liu, 2013). Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds (Nycz et al., 2011).
  • Organic Chemistry and Polymerization

    • Research in organic chemistry has explored the synthesis and polymerization of derivatives related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine. For instance, studies on the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a compound structurally similar, show its application in dental restorations (Nie & Bowman, 2002).
  • Supramolecular Chemistry

    • The application of compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine extends to supramolecular chemistry, particularly in the study of crystal structures and molecular interactions (Jiménez et al., 2009).
  • Medicinal Chemistry and Pharmacological Research

    • While focusing on the scientific research applications and excluding drug use, dosage, and side effects, the structural analogs of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine have been studied in the context of their potential pharmacological properties. For instance, the synthesis and evaluation of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols for Src kinase inhibitory and anticancer activities illustrate the medicinal chemistry potential of these compounds (Sharma et al., 2010).

Mechanism of Action

Target of Action

Fenfluramine Impurity, also known as N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine, primarily targets the serotonin reuptake pump . This compound also exhibits activity at multiple serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as a σ1 receptor antagonist .

Mode of Action

This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of serotonin receptors . This modulation of neurotransmission is key to this compound’s effectiveness in treating pharmacoresistant seizures .

Result of Action

The primary result of this compound’s action is the reduction of seizure frequency, amelioration of comorbidities, and potentially reducing risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies . This is achieved through its unique mechanism of action involving dual-action sigma-1 receptor and serotonergic activity .

Safety and Hazards

Fenfluramine, a compound similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine, was withdrawn from the market due to reports of heart valve disease and pulmonary hypertension .

Properties

IUPAC Name

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHYVPQOWESNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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